molecular formula C34H24N6 B11114591 N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-phenyl-1H-benzimidazol-5-amine)

N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-phenyl-1H-benzimidazol-5-amine)

Cat. No.: B11114591
M. Wt: 516.6 g/mol
InChI Key: YEYNWFJGIMWYLO-UHFFFAOYSA-N
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Description

N-(2-Phenyl-1H-1,3-benzimidazol-5-yl)-N-[(E)-1-(4-{[(2-phenyl-1H-1,3-benzimidazol-5-yl)imino]methyl}phenyl)methylidene]amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. The presence of phenyl groups and imino linkages further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenyl-1H-1,3-benzimidazol-5-yl)-N-[(E)-1-(4-{[(2-phenyl-1H-1,3-benzimidazol-5-yl)imino]methyl}phenyl)methylidene]amine typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-1H-1,3-benzimidazole-5-carbaldehyde with 4-aminobenzaldehyde under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then subjected to further condensation with another equivalent of 2-phenyl-1H-1,3-benzimidazole-5-carbaldehyde to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenyl-1H-1,3-benzimidazol-5-yl)-N-[(E)-1-(4-{[(2-phenyl-1H-1,3-benzimidazol-5-yl)imino]methyl}phenyl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or benzimidazole rings are replaced by other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-Phenyl-1H-1,3-benzimidazol-5-yl)-N-[(E)-1-(4-{[(2-phenyl-1H-1,3-benzimidazol-5-yl)imino]methyl}phenyl)methylidene]amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-phenyl-1H-1,3-benzimidazol-5-yl)-N-[(E)-1-(4-{[(2-phenyl-1H-1,3-benzimidazol-5-yl)imino]methyl}phenyl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-1,3-benzimidazole: A simpler analog with similar structural features but lacking the imino and phenylmethylidene groups.

    N-(2-Phenyl-1H-1,3-benzimidazol-5-yl)amine: Another related compound with an amine group instead of the imino linkage.

    N-(4-{[(2-Phenyl-1H-1,3-benzimidazol-5-yl)imino]methyl}phenyl)methylidene]amine: A compound with a similar structure but different substitution patterns.

Uniqueness

N-(2-Phenyl-1H-1,3-benzimidazol-5-yl)-N-[(E)-1-(4-{[(2-phenyl-1H-1,3-benzimidazol-5-yl)imino]methyl}phenyl)methylidene]amine stands out due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C34H24N6

Molecular Weight

516.6 g/mol

IUPAC Name

N-(2-phenyl-1H-benzimidazol-5-yl)-1-[4-[(2-phenyl-1H-benzimidazol-5-yl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C34H24N6/c1-3-7-25(8-4-1)33-37-29-17-15-27(19-31(29)39-33)35-21-23-11-13-24(14-12-23)22-36-28-16-18-30-32(20-28)40-34(38-30)26-9-5-2-6-10-26/h1-22H,(H,37,39)(H,38,40)

InChI Key

YEYNWFJGIMWYLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=CC(=C3)N=CC4=CC=C(C=C4)C=NC5=CC6=C(C=C5)NC(=N6)C7=CC=CC=C7

Origin of Product

United States

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